5,5'-Dibromo BAPTA (tetrapotassium)
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Overview
Description
5,5’-Dibromo BAPTA (tetrapotassium): is a derivative of BAPTA, a well-known calcium chelator. This compound is commonly used to form calcium buffers with well-defined calcium concentrations. It is particularly useful in controlling cytosolic calcium concentration, which is crucial for studying the roles of calcium in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibromo BAPTA (tetrapotassium) involves the bromination of BAPTA. The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5,5’ positions. The resulting dibromo compound is then converted to its tetrapotassium salt form by neutralizing with potassium hydroxide .
Industrial Production Methods: Industrial production of 5,5’-Dibromo BAPTA (tetrapotassium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Dibromo BAPTA (tetrapotassium) primarily undergoes chelation reactions with calcium ions. It can also participate in substitution reactions where the bromine atoms may be replaced by other functional groups under specific conditions .
Common Reagents and Conditions:
Chelation Reactions: Calcium ions (Ca²⁺) in aqueous solutions.
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Chelation Reactions: Calcium-bound 5,5’-Dibromo BAPTA complex.
Substitution Reactions: Substituted BAPTA derivatives depending on the nucleophile used
Scientific Research Applications
5,5’-Dibromo BAPTA (tetrapotassium) is widely used in scientific research due to its ability to precisely control calcium ion concentrations. Some of its key applications include:
Chemistry: Used in the study of calcium-dependent reactions and processes.
Biology: Employed in cellular studies to regulate intracellular calcium levels, which is vital for understanding cellular signaling and function.
Medicine: Utilized in research related to calcium-related diseases and conditions, such as neurodegenerative diseases and cardiac disorders.
Industry: Applied in the development of calcium-sensitive dyes and indicators for various analytical purposes .
Mechanism of Action
The primary mechanism of action of 5,5’-Dibromo BAPTA (tetrapotassium) is its ability to chelate calcium ions. By binding to calcium ions, it effectively reduces the free calcium ion concentration in the solution or within cells. This chelation process is crucial for studying calcium-dependent processes and for buffering calcium levels in various experimental setups .
Molecular Targets and Pathways:
Calcium Ions (Ca²⁺): The primary target of 5,5’-Dibromo BAPTA (tetrapotassium) is calcium ions.
Calcium Signaling Pathways: By modulating calcium levels, it influences various calcium-dependent signaling pathways, including those involved in muscle contraction, neurotransmitter release, and enzyme activation
Comparison with Similar Compounds
BAPTA (tetrapotassium): The parent compound, which lacks the bromine substitutions.
5,5’-Difluoro BAPTA (tetrapotassium): A similar compound with fluorine substitutions instead of bromine.
5,5’-Dimethyl BAPTA (tetrapotassium): A derivative with methyl groups at the 5,5’ positions .
Uniqueness: 5,5’-Dibromo BAPTA (tetrapotassium) is unique due to its specific bromine substitutions, which can influence its binding affinity and selectivity for calcium ions. This makes it particularly useful in applications where precise control of calcium levels is required .
Properties
Molecular Formula |
C22H18Br2K4N2O10 |
---|---|
Molecular Weight |
786.6 g/mol |
IUPAC Name |
tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxylatomethyl)anilino]acetate |
InChI |
InChI=1S/C22H22Br2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |
InChI Key |
OAUHFSHYBXGERY-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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